2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene
Description
2-[2-(3-Ethoxyphenoxy)ethoxy]naphthalene is a naphthalene derivative featuring a substituted ethoxyphenoxyethoxy side chain. The compound consists of a naphthalene core (C₁₀H₈) linked to a 3-ethoxyphenoxy group via a diethylene glycol-like spacer (-OCH₂CH₂O-). This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents compared to simpler naphthalene derivatives like 2-ethoxynaphthalene (Nerolin) .
Properties
IUPAC Name |
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-2-21-18-8-5-9-19(15-18)22-12-13-23-20-11-10-16-6-3-4-7-17(16)14-20/h3-11,14-15H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBKFOGNXRKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene can be achieved through several methods. One common approach involves the esterification of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another method includes the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various quinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aromatic and ether functionalities .
Comparison with Similar Compounds
Table 1: Key Structural and Thermodynamic Comparisons
Key Observations:
Substituent Effects on Solubility: The extended ethoxy-phenoxyethoxy chain in this compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to 2-ethoxynaphthalene, which is primarily lipophilic .
Thermodynamic Stability : The ΔfH°solid of 2-ethoxynaphthalene (-134.0 ± 2.0 kJ/mol) suggests moderate stability, but the target compound’s larger substituent may reduce crystallinity, as seen in liquid-crystalline cyclophanes () .
Toxicity and Environmental Impact
- Naphthalene Derivatives: 2-Methylnaphthalene exhibits moderate toxicity (oral LD₅₀ in rats = 1,800 mg/kg), while ethoxylated compounds like nonylphenol ethoxylates are endocrine disruptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
